molecular formula C23H22ClN7O3 B609965 PF-06273340 CAS No. 1402438-74-7

PF-06273340

货号 B609965
CAS 编号: 1402438-74-7
分子量: 479.925
InChI 键: BPIWZDNVMQQBQX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

PF-06273340 is a potent, selective, orally bioavailable, and peripherally restricted pan-Trk inhibitor . It is under development as a remedy for acute and chronic pain .


Molecular Structure Analysis

PF-06273340 belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Physical And Chemical Properties Analysis

PF-06273340 is a solid substance with a light yellow to yellow color. It has a molecular weight of 479.92 and a molecular formula of C23H22ClN7O3 . It is soluble in DMSO up to 20 mg/mL .

Safety And Hazards

PF-06273340 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

未来方向

PF-06273340 is under investigation in clinical trials for its analgesic effects . It has shown promise in nonclinical models for reducing pain . The development of small molecule oral therapeutics like PF-06273340 is of significant interest to complement existing treatment options .

性质

IUPAC Name

N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIWZDNVMQQBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-06273340

CAS RN

1402438-74-7
Record name PF-06273340
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06273340
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12269
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06273340
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
95
Citations
SE Skerratt, M Andrews, SK Bagal, J Bilsland, D Brown… - 2016 - ACS Publications
… models, and matched molecular pair data in compound design enabled the delivery of the highly potent, kinase-selective, and peripherally restricted clinical candidate PF-06273340. …
Number of citations: 66 pubs.acs.org
P Loudon, P Siebenga, D Gorman… - British journal of …, 2018 - Wiley Online Library
… PF-06273340 and other molecules in this class reverse … In the current study, the analgesic effects of PF-06273340 were … By assessing PF-06273340 using this methodology, we …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
DC Blakemore, T Brandt, C Knight… - Complete Accounts of …, 2019 - ACS Publications
… PF06273340 are described along with the development of a synthetic route that delivered PF-06273340 … In this account,we describe the discovery and initial synthesis of PF-06273340 …
Number of citations: 0 pubs.acs.org
G van Amerongen, PS Siebenga, R Gurrell… - British Journal of …, 2019 - Elsevier
Background This study investigated the analgesic effects of two doses (15 and 65 mg) of PF-06372865, a novel α2/α3/α5 gamma-aminobutyric acid A (GABA A ) subunit selective partial …
Number of citations: 19 www.sciencedirect.com
T Matsuura - page-meeting.org
… pan-Trk inhibitor”, PF-06273340, were very recently published … Results: PF-06273340 only met the decision rule on one of … of efficacy observed with PF-06273340 may be related to its …
Number of citations: 2 www.page-meeting.org
SK Bagal, M Andrews, BM Bechle, J Bian… - Journal of medicinal …, 2018 - ACS Publications
… prediction liability associated with our current pan-Trk development candidate PF-06273340. … The cocrystal structure of PF-06273340 with TrkA protein was published recently by our …
Number of citations: 28 pubs.acs.org
Y Foerster, M Diensthuber, S Balster… - Laryngo-Rhino …, 2020 - thieme-connect.com
… The CD271 inhibitor LMA11A31 dihydrochloride and the Trk inhibitor PF-06273340 were tested. …
Number of citations: 0 www.thieme-connect.com
C Geißler, Y Foerster, M Diensthuber… - Laryngo-Rhino …, 2021 - thieme-connect.com
… The CD271 inhibitor LMA11A31 dihydrochloride and the Trk inhibitor PF-06273340 were tested. The majority of the tumors expressed CD271 and TrkA. Only half of the tumors were …
Number of citations: 0 www.thieme-connect.com
I Olmez, Y Zhang, L Manigat, M Benamar… - Cancer research, 2018 - AACR
… Combining either a c-Met inhibitor (SGX-523) or a pan-Trk inhibitor (PF-06273340) with … However, when we combined both SGX-523 and PF-06273340 with abemaciclib, we …
Number of citations: 55 aacrjournals.org
MD Aleo, F Shah, S Allen, HA Barton… - Chemical research in …, 2019 - ACS Publications
… inhibitor (PF-06273340) that also … PF-06273340) were examined for genetic associations linked to sensitivity to liver injury potential. Both weak (PF-04895162) and strong (PF-06273340…
Number of citations: 44 pubs.acs.org

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。